molecular formula C12H9Cl2NO3 B8388960 2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid CAS No. 198063-88-6

2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid

Cat. No. B8388960
CAS RN: 198063-88-6
M. Wt: 286.11 g/mol
InChI Key: HMWVPDZMGGCCCW-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

198063-88-6

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

3-[2-chloro-4-(4-chlorophenyl)-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C12H9Cl2NO3/c13-8-3-1-7(2-4-8)11-9(5-6-10(16)17)18-12(14)15-11/h1-4H,5-6H2,(H,16,17)

InChI Key

HMWVPDZMGGCCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC(=N2)Cl)CCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of 1N sodium hydroxide (34 ml) was dropwise added to an ethanol (50 ml) solution of methyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate (8.50 g), with cooling with ice. After stirring for 20 minutes with cooling and then for 30 minutes at room temperature, 2N hydrochloric acid was added thereto, and the crystals thus precipitated were collected by filtration to obtain 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid (8.00 g, 99%). This was recrystallized from ethyl acetate to give colorless prisms. mp 169-170° C.
Quantity
34 mL
Type
reactant
Reaction Step One
Name
methyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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